2-Amino-3-hydroxyhexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3-hydroxyhexanoic acid involves several key methods, including catalytic hydrogenation and chemical synthesis, to produce its threo- and erythro-forms, as identified in the fungal species Tricholomopsis rutilans (Niimura & Hatanaka, 1974). Moreover, efficient diastereoselective synthesis techniques have been developed for its derivatives, showcasing the flexibility of its molecular structure in synthetic chemistry (Ohtaka et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-hydroxyhexanoic acid and its derivatives has been extensively studied, revealing the importance of its hydrophobic, flexible structure in various applications, from modified peptides synthesis to the nylon industry (Markowska et al., 2021). Its configuration and stereochemistry have been elucidated through elementary analysis, optical rotation, and NMR spectra, among other techniques, providing a foundation for further chemical manipulation and application.
Chemical Reactions and Properties
2-Amino-3-hydroxyhexanoic acid participates in various chemical reactions, highlighting its utility in the synthesis of complex molecules. The regio- and stereo-specific synthesis of its derivatives showcases the compound's versatility in creating bioactive structures and pharmaceutical agents (Kato et al., 1980). These synthetic pathways emphasize the compound's role in the development of inhibitors and other significant bioactive compounds.
Physical Properties Analysis
The physical properties of 2-Amino-3-hydroxyhexanoic acid, such as its melting point, solubility, and crystalline structure, are crucial for its application in material science and pharmaceutical formulation. While specific studies on these properties are less common, related compounds' physical properties provide insight into how 2-Amino-3-hydroxyhexanoic acid might behave under various conditions.
Chemical Properties Analysis
The chemical properties of 2-Amino-3-hydroxyhexanoic acid, including its reactivity with other compounds, stability under different conditions, and its role as a precursor for more complex molecules, are fundamental aspects of its utility in synthetic chemistry. Its ability to undergo stereoselective reactions, for instance, is a valuable trait for the production of enantiomerically pure compounds, essential in pharmaceutical applications (Spengler & Albericio, 2014).
Scientific Research Applications
Amino Acid Derivatives from Fungi
- Source : Fungi such as Tricholomopsis rutilans produce derivatives of 2-Amino-3-hydroxyhexanoic acid, like l-threo- and l-erythro-2-amino-3-hydroxyhex-4-ynoic acids. These compounds were characterized using various analytical techniques, highlighting their potential in chemical synthesis and pharmaceutical applications (Niimura & Hatanaka, 1974).
Antidyslipidemic and Antioxidant Activity
- Application : 2-Amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, exhibited lipid-lowering and antioxidant activities in in vivo experiments. This suggests its potential use in developing treatments for dyslipidemia and oxidative stress-related disorders (Prasad et al., 2013).
Structural Role in Molecules
- Utility : 6-Aminohexanoic acid, structurally related to 2-Amino-3-hydroxyhexanoic acid, plays a vital role in the chemical synthesis of modified peptides and polyamide synthetic fibers like nylon. Its properties make it a valuable linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Synthesis of Enantiopure β-Amino-γ-hydroxy Acids
- Chemical Synthesis : Enantiopure derivatives of 2-Amino-3-hydroxyhexanoic acid have been prepared from L-aspartic and L-glutamic acids. These derivatives are crucial in stereodivergent synthesis, useful in creating specific molecular configurations for pharmaceuticals and advanced materials (Andrés et al., 2003).
Corrosion Inhibition
- Industrial Application : Derivatives of 2-Amino-3-hydroxyhexanoic acid, like Schiff's bases derived from lysine, have been evaluated as corrosion inhibitors for mild steel. This highlights its potential application in industrial processes and material preservation (Gupta et al., 2016).
Marker for Protein Oxidation
- Biochemical Research : Oxidized lysine residues, including derivatives like 3-hydroxylysine (structurally similar to 2-Amino-3-hydroxyhexanoic acid), serve as sensitive markers for studying radical-induced protein oxidation. This is significant in research on oxidative stress and related diseases (Morin et al., 1998).
Safety And Hazards
Future Directions
While specific future directions for 2-Amino-3-hydroxyhexanoic acid are not mentioned in the search results, there is a general trend in the field of biocatalysis towards the development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis, and computations related to these areas .
properties
IUPAC Name |
2-amino-3-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYPWROJNTIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967222 | |
Record name | 3-Hydroxynorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxyhexanoic acid | |
CAS RN |
52773-82-7 | |
Record name | NSC206280 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxynorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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